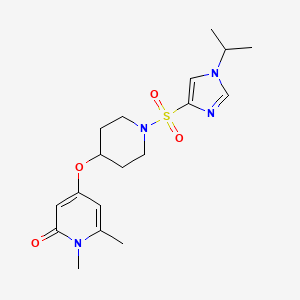
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the thiazole family and has a molecular formula of C18H13BrN2S. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and dichloromethane.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to have antifungal activity against Candida albicans, a common fungal pathogen.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. However, this compound is relatively expensive, which can limit its use in large-scale experiments. In addition, its potential toxicity and limited stability in aqueous solutions can also be a limitation.
Future Directions
There are several future directions for the study of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole. One potential area of research is the development of new derivatives with enhanced biological activities. Another direction is the investigation of the molecular targets and pathways involved in the compound's biological effects. Furthermore, the development of new methods for the synthesis of this compound could also be an area of interest for future research. Finally, the use of this compound as a probe for metal ion detection could be explored further, especially in the context of biological samples.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its unique properties and biological activities make it an interesting target for further research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Synthesis Methods
The synthesis of 5-Bromo-2-(4-methylphenyl)-4-phenylthiazole involves the condensation of 4-methylphenylthiocarboxamide with 4-bromoacetophenone in the presence of a base like potassium carbonate. This reaction yields the intermediate product, which is then cyclized using sulfur and a catalyst like copper(II) bromide to produce this compound.
Scientific Research Applications
5-Bromo-2-(4-methylphenyl)-4-phenylthiazole has been extensively studied for its potential applications in various scientific fields. It has been used as a building block in the synthesis of novel compounds with potential biological activities. This compound has been reported to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been used as a probe for the detection of metal ions in biological samples.
Properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNS/c1-11-7-9-13(10-8-11)16-18-14(15(17)19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSLQBSBGUTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2771423.png)
![4-Methoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B2771424.png)
![Ethyl 2-[[(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2771425.png)
![2-Ethyl-5-((3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2771426.png)
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2771427.png)



![1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol](/img/structure/B2771438.png)
![3-fluoro-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2771439.png)

![5-{[(5-Bromo-3-methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2771441.png)

![3-Chloro-6-[chloro(fluoro)methyl]pyridazine](/img/structure/B2771445.png)
